molecular formula C16H22N8O B5138116 5-methoxy-4-(2-methylpyrazol-3-yl)-N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyrimidin-2-amine

5-methoxy-4-(2-methylpyrazol-3-yl)-N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyrimidin-2-amine

Cat. No.: B5138116
M. Wt: 342.40 g/mol
InChI Key: AJUPJMWRDZKCRC-UHFFFAOYSA-N
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Description

5-methoxy-4-(2-methylpyrazol-3-yl)-N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with methoxy, methylpyrazol, and triazolyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 5-methoxy-4-(2-methylpyrazol-3-yl)-N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is constructed through cyclization reactions.

    Substitution Reactions: Methoxy and methylpyrazol groups are introduced via nucleophilic substitution reactions.

    Triazole Introduction: The triazolyl group is incorporated using click chemistry, a widely used method for forming triazole rings.

    Final Coupling: The final step involves coupling the triazolyl and pyrimidine intermediates under specific conditions to yield the target compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-methoxy-4-(2-methylpyrazol-3-yl)-N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazol and triazolyl groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-methoxy-4-(2-methylpyrazol-3-yl)-N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

Properties

IUPAC Name

5-methoxy-4-(2-methylpyrazol-3-yl)-N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O/c1-11(2)24-10-19-22-14(24)6-7-17-16-18-9-13(25-4)15(21-16)12-5-8-20-23(12)3/h5,8-11H,6-7H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUPJMWRDZKCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CCNC2=NC=C(C(=N2)C3=CC=NN3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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